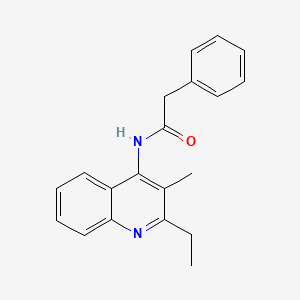

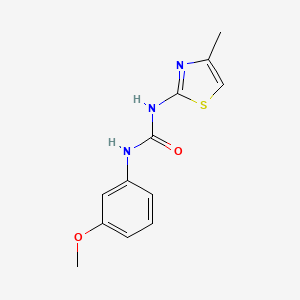

![molecular formula C24H20N2O4 B5553475 2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)

2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis techniques for compounds similar to 2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid often involve multi-step reactions that include the formation of intermediates, such as hydrazones, and the use of catalysts to promote specific pathways. For instance, the synthesis of related complexes can involve reactions with Ru(II) complexes and detailed characterization through spectroscopic methods (Chitrapriya et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds within this category is often determined using techniques like single crystal X-ray diffraction, which reveals the precise arrangement of atoms and the geometry around metal centers, if applicable. For example, studies have shown that certain Ru(II) complexes exhibit a slightly distorted octahedral geometry, providing insights into the spatial configuration of similar compounds (Chitrapriya et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include interactions with DNA, as explored in studies on Ru(II) complexes, indicating non-intercalative binding modes. These findings highlight the chemical behavior and potential biological interactions of complex molecules (Chitrapriya et al., 2011).

Applications De Recherche Scientifique

Facile Synthesis of Model Compounds

A study by El-Abadelah et al. (2008) demonstrates the reaction of 2-aminobenzoic acids with specific hydrazonoyl chlorides to yield corresponding hydrazino benzoic acids. These compounds, upon further reaction, produce novel tetracyclic products through lactamization processes. This research indicates the potential of related compounds in the synthesis of complex heterocyclic structures, showcasing their utility in organic synthesis and material science (El-Abadelah et al., 2008).

Structural and Catalytic Applications

In another study, Burger et al. (2003) reported on the structural characteristics of 2-(diphenylphosphinoyl)benzoic acid, illustrating its potential in forming hydrogen-bonded dimers. This study highlights the structural versatility of such compounds, which can be crucial in the development of new materials or catalysts (Burger et al., 2003).

Synthesis and Reactivity of Hydrazone Derivatives

Komarova et al. (2011) explored the chemistry of iminofurans, synthesizing 2-(2-ylidenehydrazino) derivatives, which serve as precursors for various organic compounds. This research underscores the synthetic utility of hydrazone derivatives in creating pharmacologically relevant structures (Komarova et al., 2011).

Environmental and Biological Applications

Research by Matthews (1990) on the purification of water using titanium dioxide suspensions illuminated with near-UV light to degrade organic compounds, including benzoic acid derivatives, highlights the environmental applications of these compounds in pollution control and water treatment technologies (Matthews, 1990).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[[(2,2-diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c27-21(18-13-7-8-14-19(18)23(29)30)25-26-22(28)20-15-24(20,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2,(H,25,27)(H,26,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRLHZURCGBFAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)C4=CC=CC=C4C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

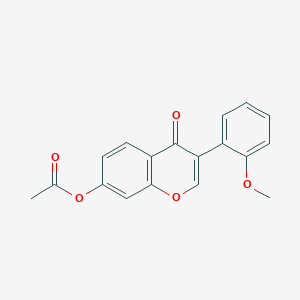

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)

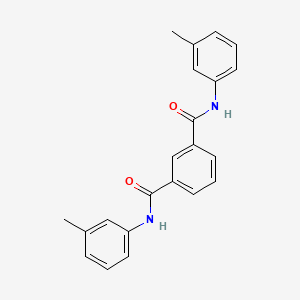

![(4aS*,7aR*)-1-(2-chlorobenzoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553406.png)

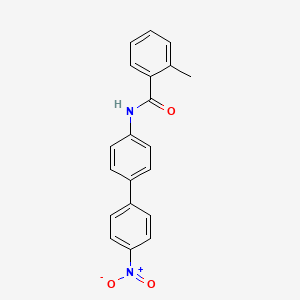

![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)

![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)

![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)

![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)

![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)